![molecular formula C19H19ClFN5O2S B2371546 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide CAS No. 1297612-29-3](/img/no-structure.png)

3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

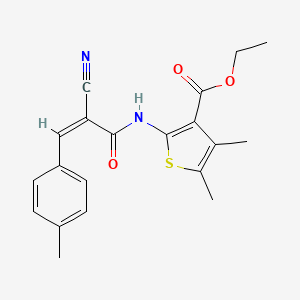

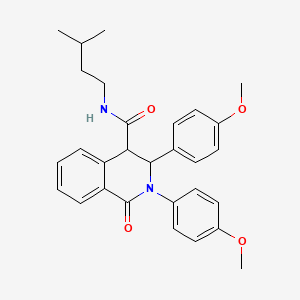

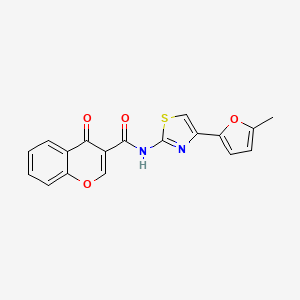

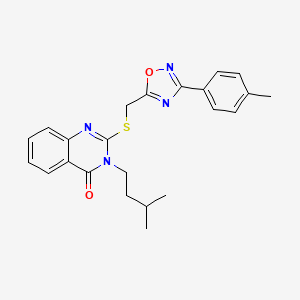

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridyl and piperidyl groups, as well as the introduction of the chloro and fluoro substituents . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridyl and piperidyl rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of pyridyl and piperidyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. Unfortunately, specific information about these properties is not available .Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor

The compound acts as an Aurora kinase inhibitor, which may be useful in cancer treatment. This application is significant because Aurora kinases are crucial for cell division, and their inhibition can hinder the growth of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Bioactivity Studies

Studies on the synthesis and bioactivity of compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide show potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. These aspects are crucial for developing new anticancer agents (Gul et al., 2016).

Potential in COX-2 Inhibition

Another study focuses on the synthesis of similar compounds for cyclooxygenase-2 (COX-2) inhibiting properties. COX-2 inhibitors can have therapeutic applications in reducing inflammation and pain, especially in conditions like arthritis (Pal et al., 2003).

Antimicrobial Activity

Compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide exhibit significant antimicrobial properties. These findings suggest potential applications in combating bacterial and fungal infections (Mistry et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide' involves the reaction of 3-chloro-4-fluoroaniline with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, followed by sulfonation with benzenesulfonyl chloride.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol", "coupling agent", "benzenesulfonyl chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}aniline.", "Step 2: The intermediate is then sulfonated with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final product, 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide." ] } | |

Número CAS |

1297612-29-3 |

Nombre del producto |

3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide |

Fórmula molecular |

C19H19ClFN5O2S |

Peso molecular |

435.9 |

Nombre IUPAC |

3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24) |

Clave InChI |

ARJJDGHEUUUOJU-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2371472.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)